molecular formula C11H8N2O3 B8727423 3-(5-Hydroxypyrimidin-2-yl)benzoic acid

3-(5-Hydroxypyrimidin-2-yl)benzoic acid

Cat. No. B8727423
M. Wt: 216.19 g/mol
InChI Key: HIVJGCCGCYKZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08211886B2

Procedure details

103.5 g of methyl 3-[5-(dimethylaminomethylenamino)pyrimidin-2-yl]benzoate (364.04 mmol) are suspended in 1300 ml of water in a 2 l single-necked flask, and 160 ml of conc. sulfuric acid (95-97%) (2.88 mol) are subsequently added, and the reaction batch is warmed at 130° C. (oil-bath temperature) for 4 h. For work-up, the reaction batch is cooled, and the precipitate formed is filtered off, washed with water and dried at 50° C. in a vacuum drying cabinet.
Quantity
103.5 g
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=N[C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=2)[C:15]([O:17]C)=[O:16])=[N:10][CH:11]=1)C.S(=O)(=O)(O)[OH:23]>O>[OH:23][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=2)[C:15]([OH:17])=[O:16])=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
103.5 g
Type
reactant
Smiles
CN(C)C=NC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
1300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
For work-up, the reaction batch is cooled
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet

Outcomes

Product
Name
Type
Smiles
OC=1C=NC(=NC1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.